[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an azido group, a phosphate group, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide as the reagent.
Attachment of the diazinane ring: This step involves the formation of the diazinane ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phosphates.
Scientific Research Applications
Chemistry
In chemistry, [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The azido group can be used in bioorthogonal chemistry, allowing for the selective labeling of biomolecules in living systems.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in the labeling and tracking of biomolecules. Additionally, the compound’s phosphate group can participate in phosphorylation reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl phosphate
- [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl diphosphate
Uniqueness
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to its combination of an azido group, a phosphate group, and a diazinane ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo click chemistry and participate in phosphorylation reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H16N5O7P |
---|---|
Molecular Weight |
349.24 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h5-8H,2-4H2,1H3,(H,12,16,17)(H2,18,19,20)/t5?,6-,7+,8+/m0/s1 |
InChI Key |
ABCDGNUPVXEWRI-UNYLCCJPSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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